Dalbraminol

Beta-blocker design Aryloxypropanolamine SAR Pharmacophore modeling

Dalbraminol is a synthetic beta-adrenergic receptor antagonist (beta-blocker) belonging to the aryloxypropanolamine class. Its structure incorporates a phenoxypropanolamine backbone linked to a 1,3,5-trimethylpyrazol-4-ylamino moiety, a heteroaromatic group that distinguishes it from many conventional beta-blockers.

Molecular Formula C17H26N4O2
Molecular Weight 318.4 g/mol
CAS No. 81528-80-5
Cat. No. B1620014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDalbraminol
CAS81528-80-5
Molecular FormulaC17H26N4O2
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1C)C)NCCNCC(COC2=CC=CC=C2)O
InChIInChI=1S/C17H26N4O2/c1-13-17(14(2)21(3)20-13)19-10-9-18-11-15(22)12-23-16-7-5-4-6-8-16/h4-8,15,18-19,22H,9-12H2,1-3H3
InChIKeyCRKZWPJRHFAGCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dalbraminol (CAS 81528-80-5): A Structurally Distinct Aryloxypropanolamine Beta-Blocker for Research


Dalbraminol is a synthetic beta-adrenergic receptor antagonist (beta-blocker) belonging to the aryloxypropanolamine class [1]. Its structure incorporates a phenoxypropanolamine backbone linked to a 1,3,5-trimethylpyrazol-4-ylamino moiety, a heteroaromatic group that distinguishes it from many conventional beta-blockers . It was developed as a racemic mixture of (R)- and (S)-enantiomers and was investigated in phase 2 clinical trials, though it has not progressed to regulatory approval [2].

Why Dalbraminol Cannot Be Interchanged with Other Aryloxypropanolamine Beta-Blockers


The primary source of differentiation for Dalbraminol is its 1,3,5-trimethylpyrazol-4-ylamino head group, which diverges from the isopropylamino or tert-butylamino groups found in propranolol, atenolol, and their analogs [1]. In the aryloxypropanolamine class, the nitrogen substituent critically dictates beta-adrenoceptor subtype selectivity (β1/β2) and intrinsic sympathomimetic activity (ISA) [1]. Substituting this key pharmacophore with a bulky, methylated pyrazole ring can drastically alter receptor binding kinetics and downstream signaling, meaning the pharmacological profile observed for propranolol or metoprolol is not transferable to Dalbraminol [1]. Direct experimental benchmarking between Dalbraminol and its nearest analogs is absent from the public domain, making its precise selectivity and potency profile unknown without de novo experimental verification [2].

Quantitative Differentiation Evidence for Dalbraminol (81528-80-5) vs. Classic Aryloxypropanolamines


Structural Scaffold Differentiation: Trimethylpyrazolyl vs. Isopropylamine Head Group

Dalbraminol's key structural differentiator is the 1,3,5-trimethylpyrazol-4-ylamino group, a heteroaromatic substituent not found in first- or second-generation beta-blockers like propranolol or atenolol [1]. This substituent renders the molecule unique within the aryloxypropanolamine class. No experimental binding or functional assay data exists to quantify the pharmacological consequence of this substitution against a shared standard [2].

Beta-blocker design Aryloxypropanolamine SAR Pharmacophore modeling

Predicted Physicochemical Profile vs. Atenolol and Propranolol

Based on in silico predictions, Dalbraminol demonstrates a distinct physicochemical profile that deviates from the common beta-blockers atenolol and propranolol [1]. It is considerably more lipophilic than atenolol but less so than propranolol, while having a molecular weight intermediate between the two [1]. It possesses a higher hydrogen bond donor count than propranolol, which may influence its permeability and solubility characteristics differently in a laboratory or formulation setting [1].

Physicochemical properties Drug-likeness ADME prediction

Development Status as a Differentiated Research Tool

Dalbraminol was investigated up to Phase 2 clinical trials for cardiovascular conditions, a status archived in ChEMBL [1]. This represents a significant but incomplete developmental progression compared to widely approved, later-stage drugs. Simultaneously, the official database records that no bioactivity or target classification data is currently stored for this molecule, creating a uniquely open investigative profile [1]. This contrasts with heavily characterized, approved beta-blockers whose mechanisms are fully defined.

Drug development Phase 2 Research chemical

Strategic Research Application Scenarios for Dalbraminol Based on Its Unique Profile


Novel Beta-Adrenoceptor Structure-Activity Relationship (SAR) Prospecting

The primary value proposition for procuring Dalbraminol lies in its unexplored pharmacological space. As a beta-blocker scaffold with a unique 1,3,5-trimethylpyrazol-4-ylamino head group and a completely blank bioactivity record [1], it is an ideal candidate for a medicinal chemistry team initiating a new SAR program. A research group can use Dalbraminol as a starting point to map how this specific heteroaromatic substitution affects beta-1/beta-2 selectivity and intrinsic activity, comparing it in-house against well-characterized standards like atenolol or propranolol, a necessity confirmed by the absence of existing public comparison data.

In Silico Docking and Pharmacophore Model Validation

The distinct physicochemical and structural profile of Dalbraminol (AlogP 1.48, 3 HBD, MW 318.41) versus classic beta-blockers [1] makes it a valuable validation set molecule for computational chemists. Because its experimental binding data is unavailable, it serves as a 'blind' challenge for virtual screening protocols and beta-adrenoceptor docking models. Successfully predicting its binding pose and affinity prospectively is a rigorous test of a model's generalizability beyond its training set of conventional beta-blockers.

Pharmacological Tool for Investigative Cardiovascular Research

Given its historical progression to Phase 2 trials [1], Dalbraminol was deemed suitable for human administration by a pharmaceutical developer, implying a completed preclinical safety and efficacy package that remains proprietary. For an academic cardiovascular physiology lab, obtaining the compound and replicating basic in vivo or ex vivo heart rate and contractility assays in rodent models could reveal whether the unique pyrazole substitution leads to a particular hemodynamic signature (e.g., a unique balance of chronotropic/inotropic effect) that is not reproducible with commercial beta-blockers.

Quote Request

Request a Quote for Dalbraminol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.